3,5-Difluoro-2-methoxybenzamide
Description
Significance of Fluorinated Benzamide (B126) Scaffolds in Medicinal Chemistry
The introduction of fluorine into drug candidates can profoundly alter their physicochemical and biological properties. nih.gov Fluorinated benzamide scaffolds are of particular interest because the inclusion of fluorine can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. ambeed.com Fluorine's high electronegativity can influence the acidity of nearby protons and modulate the conformation of a molecule, which can lead to stronger interactions with biological targets. nih.gov This strategic use of fluorine has been pivotal in the development of drugs across various therapeutic areas. cymitquimica.combldpharm.com For example, in the realm of antibacterial research, the addition of two fluorine atoms to a benzamide core, as seen in 2,6-difluoro-3-methoxybenzamide (B3025189), has been shown to dramatically increase its inhibitory potency against the essential bacterial cell division protein FtsZ when compared to its non-fluorinated counterpart. guidechem.comsmolecule.com
Overview of Benzamide Derivatives as Biologically Active Molecules
Benzamides are a class of compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is present in a wide array of biologically active molecules and approved pharmaceutical agents. ontosight.ai The amide group is capable of forming crucial hydrogen bonds with biological targets like enzymes and receptors, making the benzamide scaffold a versatile framework in drug design. Consequently, benzamide derivatives have been successfully developed as anticancer, antipsychotic, anti-inflammatory, and antimicrobial agents. Their diverse pharmacological profiles stem from their ability to interact with a wide range of biological systems, highlighting their enduring importance in the search for new therapeutics.
Historical Context of Related Difluoro-methoxybenzamide Research
Research into difluoro-methoxybenzamide derivatives provides a valuable context for understanding the potential of this chemical class. A notable example is 2,6-Difluoro-3-methoxybenzamide , which has been identified as a potent antibacterial agent. guidechem.com It functions by targeting and inhibiting the bacterial cell division protein FtsZ, an essential protein for bacterial cytokinesis. guidechem.comsmolecule.com The specific arrangement of the two fluorine atoms and the methoxy (B1213986) group in this isomer enhances its binding to an allosteric site on the FtsZ protein. smolecule.com
Another related compound, 2,5-Difluoro-3-methoxybenzamide , has also been synthesized and is available for research purposes, although it is less extensively studied in publicly available literature compared to the 2,6-difluoro isomer. The study of these and other isomers, such as 2,4-Difluoro-3-methoxybenzamide , which has been investigated as a precursor for antimicrobial agents, helps researchers understand the structure-activity relationships within this class of compounds, where the specific placement of the fluorine and methoxy groups on the benzamide ring is critical to their biological function.
The Chemical Compound “3,5-Difluoro-2-methoxybenzamide”
While its isomers have seen documented exploration, specific academic research focusing on the synthesis, properties, and biological activity of This compound is limited in the public domain. The compound is listed by chemical suppliers, indicating its availability for research and its role as a potential building block in organic synthesis. Its existence is further supported by the availability of its chemical precursors, such as 3,5-difluoro-2-methoxyphenyl)boronic acid. Based on data from chemical suppliers, the fundamental properties of this compound can be compiled.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 874804-09-8 |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.15 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1F)F)C(=O)N |
| InChIKey | ZSWCUSLITGYYTG-UHFFFAOYSA-N |
| Topological Polar Surface Area | 52.3 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Data sourced from Guidechem and CymitQuimica. ontosight.ai
Due to the sparse specific research on this particular isomer, a detailed account of its research findings and applications cannot be provided at this time.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2,4-Difluoro-3-methoxybenzamide |
| 2,5-Difluoro-3-methoxybenzamide |
| 2,6-Difluoro-3-methoxybenzamide |
| This compound |
Properties
IUPAC Name |
3,5-difluoro-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWCUSLITGYYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304883 | |
| Record name | 3,5-Difluoro-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-09-8 | |
| Record name | 3,5-Difluoro-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3,5 Difluoro 2 Methoxybenzamide and Analogs
Direct Synthesis Approaches for 3,5-Difluoro-2-methoxybenzamide
The most direct route to this compound involves the amidation of an activated derivative of 3,5-Difluoro-2-methoxybenzoic acid. A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with ammonia (B1221849).
A typical procedure involves the reaction of 3,5-Difluoro-2-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 3,5-Difluoro-2-methoxybenzoyl chloride. This highly reactive acyl chloride is then treated with an aqueous or gaseous solution of ammonia to yield the desired benzamide (B126). The reaction is often carried out in an inert solvent to facilitate the reaction and subsequent product isolation.
While specific experimental details for the direct synthesis of this compound are not extensively reported in publicly available literature, the general principles of benzamide synthesis from benzoyl chlorides are well-established.
Precursor Synthesis and Functional Group Interconversions
The synthesis of this compound and its analogs often relies on the preparation of key precursors and subsequent functional group interconversions. These methods offer flexibility in introducing various substituents onto the benzamide scaffold.
Conversion of Carboxylic Acids to Acyl Chlorides
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution. For the synthesis of this compound, the precursor 3,5-Difluoro-2-methoxybenzoic acid is converted to 3,5-Difluoro-2-methoxybenzoyl chloride.
Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. The reaction with thionyl chloride is often performed neat or in a high-boiling inert solvent, with the byproducts (SO₂ and HCl) being gaseous, which drives the reaction to completion. A patent for the preparation of a similar compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, describes the use of thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) google.com. The reaction is typically heated to reflux to ensure complete conversion google.com.
Table 1: Reagents for Acyl Chloride Formation
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, often with catalytic DMF, reflux. | Gaseous byproducts, relatively inexpensive. | Corrosive and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, THF), often with catalytic DMF, room temperature or mild heating. | Gaseous byproducts, milder conditions than SOCl₂. | More expensive and toxic than SOCl₂. |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent. | Effective for a wide range of substrates. | Solid byproduct (POCl₃) can complicate purification. |
Amide Coupling Reactions
Amide coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of the amide bond from a carboxylic acid and an amine. In the context of this compound, this involves the coupling of 3,5-Difluoro-2-methoxybenzoic acid with an ammonia source or a primary amine.
A patent for a related compound describes an amide coupling reaction between 5-fluoro-2-methoxy-benzoyl chloride and 4-(aminomethyl)benzoic acid, highlighting the use of a non-nucleophilic base to facilitate the reaction google.com. A variety of coupling reagents have been developed to promote this transformation, each with its own advantages in terms of efficiency, selectivity, and reaction conditions.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.
Table 2: Common Amide Coupling Reagents
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, cost-effective. |
| Phosphonium Salts | BOP, PyBOP | High reactivity, good for hindered substrates. |
| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | High efficiency, rapid reactions. |
| Immonium-type | COMU | High reactivity, good for sensitive substrates. |
Alkylation Reactions (e.g., of Hydroxylated Benzamides)
The methoxy (B1213986) group in this compound can be introduced via the alkylation of a corresponding hydroxylated precursor, such as 3,5-Difluoro-2-hydroxybenzamide. This approach allows for the late-stage introduction of the methoxy group, which can be advantageous in multi-step syntheses.
The alkylation of a phenol (B47542) is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The phenoxide is then reacted with an alkylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to form the ether linkage. A patent describing the synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid from its corresponding hydroxybenzoic acid utilizes dimethyl sulfate in the presence of sodium hydroxide google.com.
Care must be taken to control the reaction conditions to avoid N-alkylation of the amide, although O-alkylation of the phenol is generally favored due to the higher acidity of the phenolic proton compared to the amide N-H proton.
Oxidation and Reduction Pathways
Oxidation and reduction reactions can be employed to modify substituents on the benzamide ring, providing access to a wider range of analogs. For instance, a nitro group can be introduced onto the aromatic ring and subsequently reduced to an amino group, which can then be further functionalized. A common method for the reduction of a nitro group to an amine is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
Conversely, an alkyl substituent on the benzene (B151609) ring can be oxidized to a carboxylic acid. For example, a methyl group can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. These transformations allow for the strategic manipulation of functional groups to achieve the desired substitution pattern on the benzamide scaffold.
Advanced Synthetic Strategies for Benzamide Skeletons
Modern synthetic chemistry has seen the development of advanced strategies that offer more efficient and atom-economical routes to complex molecules, including substituted benzamides. These methods often involve catalytic processes that can simplify synthetic sequences and provide access to novel structures.
One such strategy is C-H activation , which involves the direct functionalization of otherwise unreactive carbon-hydrogen bonds. This approach can be used to introduce substituents onto the benzamide skeleton without the need for pre-functionalized starting materials. For example, palladium-catalyzed C-H activation has been used for the ortho-arylation of benzamides researchgate.net. This method typically employs a directing group on the amide nitrogen to guide the catalyst to the desired C-H bond.
Flow chemistry is another advanced technique that is increasingly being applied to the synthesis of amides and other pharmaceuticals. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a packed bed of a catalyst. This technology offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up. Flow chemistry has been successfully used for direct amide formation, offering a more sustainable and efficient manufacturing process rsc.orgresearchgate.net.
These advanced strategies hold significant promise for the future synthesis of this compound and its analogs, enabling the development of more efficient, selective, and environmentally friendly synthetic routes.
Photoredox-Catalyzed Alkene Aminoarylation and Amidyl Radical Generation
The generation of amidyl radicals from benzamide derivatives is a powerful strategy for constructing C-N bonds. Photoredox catalysis, often in synergy with transition metal catalysis, provides a mild and efficient pathway for these transformations. In a three-component 1,2-aminoarylation of vinyl ethers and other electron-rich alkenes, amidyl radicals are generated from precursors like 2,2,2-trifluoroethoxy carbonyl protected α-amino-oxy acids. nih.gov The process involves the anti-Markovnikov addition of the amidyl radical to the alkene, followed by a nickel-mediated cross-over to achieve the final aminoarylation product. nih.gov While direct use of this compound as the radical precursor is not explicitly detailed, its N-methoxy and N-H analogs are key substrates in similar radical-based transformations. The N-methoxy group, in particular, can be instrumental in facilitating radical generation under specific catalytic conditions. For instance, N-aminopyridine salts can be used in photoredox-catalyzed three-component reactions with alkenes and potassium alkynyltrifluoroborate salts to yield β-alkynylated sulfonamides through a radical/polar crossover mechanism. nih.gov
The general strategy for such a three-component reaction is outlined below:
Table 1: Generalized Scheme for Photoredox-Catalyzed Alkene Aminoarylation| Reactant 1 | Reactant 2 | Reactant 3 | Catalysis | Product |
|---|
This methodology highlights a modular approach to synthesizing complex amine-containing molecules from simple starting materials under mild conditions. nih.gov
Rhodium-Catalyzed Cycloaddition Reactions (e.g., with gem-Difluorocyclopropenes)
High-valent rhodium catalysis enables challenging cycloaddition reactions involving N-methoxybenzamides. A notable example is the Cp*Rh(III)-catalyzed [4+3] annulation of N-methoxy amides with gem-difluorocyclopropenes. acs.org This reaction serves as an efficient method for assembling seven-membered 2H-azepin-2-one frameworks, which are valuable structures in medicinal chemistry. acs.orgresearchgate.net The reaction proceeds via a redox-neutral Rh(III)–Rh(V)–Rh(III) catalytic cycle. acs.org The key steps involve an acetate-assisted C-H activation at the ortho-position of the benzamide, followed by oxidative addition, reductive elimination, and a ring-scission enabled by C-F bond cleavage. acs.orgresearchgate.net This process identifies gem-difluorocyclopropenes as effective three-carbon synthons for C-H activation and annulation reactions. acs.org Other rhodium-catalyzed cycloadditions, such as the [3+2] reaction of gem-difluorinated cyclopropanes with internal olefins, further demonstrate the utility of this approach for creating fluorinated carbocycles. nih.gov
Table 2: Rhodium-Catalyzed [4+3] Annulation
| Substrate | Reagent | Catalyst | Product | Key Feature |
|---|---|---|---|---|
| N-Methoxybenzamide | gem-Difluorocyclopropene | Cp*Rh(III) | Fluorinated 2H-azepin-2-one | Forms a seven-membered ring via C-H activation |
Similarly, rhodium catalysts are employed in the oxygenative [2+2] cycloaddition of terminal alkynes and imines to produce β-lactams, proceeding through a metalloketene intermediate. organic-chemistry.orgnih.gov
Intramolecular Cascade Cyclization (e.g., Tf2NH-initiated)
Triflimide (Tf₂NH) is a highly acidic and versatile catalyst used in various organic transformations. researchgate.net Its low nucleophilicity and high NH-acidity make it an effective initiator for intramolecular cascade cyclizations. researchgate.net In the context of N-methoxybenzamide analogs, Tf₂NH can catalyze intramolecular cyclization reactions. researchgate.net The strong Brønsted acidity of triflimide facilitates the activation of substrates, leading to the formation of new heterocyclic structures. For example, reactions of related systems with alkenes in the presence of N-halosuccinimides and triflimide can lead to products of halotriflamidation or cyclization to form imidazolines, depending on the solvent and reagents used. researchgate.net
C-H/N-H Annulation Reactions
The C-H/N-H annulation is a powerful, atom-economical strategy for synthesizing heterocyclic compounds directly from simple precursors. The rhodium-catalyzed [4+3] cycloaddition described previously is a prime example of this reaction class, where the ortho C-H bond and the N-H bond (after in-situ formation) of the benzamide moiety participate in the annulation. acs.org This C-H functionalization approach avoids the need for pre-functionalized substrates, such as halogenated or organometallic benzamides, thus streamlining the synthetic process. The directing ability of the amide or N-methoxyamide group is crucial for achieving high regioselectivity in the C-H activation step. acs.org This strategy provides a direct route to complex, fluorinated heterocyclic systems like 2H-azepin-2-ones. acs.orgresearchgate.net
Derivatization Strategies for Structure-Activity Relationship Studies
To explore and optimize the biological activity of lead compounds, systematic structural modifications are essential. For benzamide derivatives, these modifications typically target the amide and methoxy groups, as well as the aromatic ring.
Modification of the Methoxy and Amide Moieties
The methoxy and amide groups of this compound are key points for derivatization to probe structure-activity relationships (SAR). In the development of antibacterial agents targeting the FtsZ protein, for instance, the core benzamide structure is often maintained while the N-substituent is varied. mdpi.com In one study, a 2,6-difluoro-3-hydroxybenzamide (B1390191) was alkylated with various chloromethyl-substituted heterocycles, effectively modifying the N-H group to explore its impact on antibacterial potency against Staphylococcus aureus. mdpi.com The N-methoxy group is also a critical handle for synthesis; its replacement with other N-substituents can influence reactivity in catalyzed reactions and modulate biological profiles. nih.gov For example, switching from an N-methyl to an N-methoxy carbonyl (Moc) group was found to suppress a 1,2-aminoarylation reaction, highlighting the electronic influence of the N-substituent. nih.gov
Introduction of Diverse Substituents on the Aromatic Ring
Altering the substitution pattern on the phenyl ring is a fundamental strategy in drug discovery and materials science. For benzamide-based compounds, this allows for the fine-tuning of electronic properties, lipophilicity, and steric profile. In SAR studies of antibacterial 2,6-difluorobenzamides, various substituted phenyl groups were appended to a central heterocyclic scaffold, demonstrating that substituents on this distal ring significantly influence the minimal inhibitory concentration. mdpi.com The introduction of fluorine itself onto an aromatic ring is a common tactic in medicinal chemistry to alter metabolic stability and receptor binding affinity. nih.gov Furthermore, novel fluorinated groups can be introduced to serve as bioisosteres or to modulate electronic characteristics. A recently developed method allows for the synthesis of aromatic compounds bearing a difluoro(methoxy)methyl (CF₂OCH₃) group from thionoesters. nuph.edu.uaresearchgate.netnuph.edu.ua This group acts as a moderate electron-withdrawing substituent and provides a tool for the targeted modulation of molecular properties. researchgate.netnuph.edu.ua
Table 3: Hammett Constants for CF₂OCH₃ and Related Groups
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |
|---|---|---|
| CF₂OCH₃ | 0.22 | 0.07 |
| CHF₂ | - | - |
| CF₃ | - | - |
Data from a study on the electronic properties of the difluoro(methoxy)methyl group. nuph.edu.ua
This systematic derivatization of the aromatic core is crucial for optimizing the pharmacological profile of benzamide-based therapeutic candidates. mdpi.comnih.gov
Intermediate Derivatization Methods in Pharmaceutical Chemistry
The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The compound this compound serves as a valuable intermediate, providing a scaffold that can be further elaborated to produce a variety of biologically active molecules. Its derivatization is a key step in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors.
The derivatization of this compound typically involves chemical transformations of its amide and aromatic ring functionalities. These modifications are crucial for achieving the desired pharmacological profile of the final drug molecule.
One of the primary derivatization strategies involves the transformation of the benzamide moiety. The amide group can undergo a variety of reactions, including N-alkylation, N-arylation, and condensation with other molecules to form more complex structures. For instance, the amide nitrogen can be deprotonated with a suitable base and then reacted with an electrophile to introduce a substituent. This approach is fundamental in building the intricate structures often required for potent and selective enzyme inhibition.
Furthermore, the aromatic ring of this compound, while activated by the methoxy group and deactivated by the fluorine atoms and the amide group, can still undergo certain electrophilic and nucleophilic aromatic substitution reactions. These reactions allow for the introduction of additional functional groups that can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
A significant application of this compound as an intermediate is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of various B-cell malignancies and autoimmune diseases. In this context, this compound is used as a building block to construct the core structure of the inhibitor. The synthesis of these inhibitors often involves the coupling of the benzamide nitrogen with a heterocyclic or carbocyclic moiety, a common strategy in the design of kinase inhibitors.
The general synthetic approach for utilizing this compound in the preparation of such inhibitors can be conceptualized in the following steps:
Synthesis of 3,5-Difluoro-2-methoxybenzoic acid: This precursor is often prepared from commercially available starting materials. A plausible route involves the ortho-lithiation of 1,3-difluoro-2-methoxybenzene followed by carboxylation.
Conversion to 3,5-Difluoro-2-methoxybenzoyl chloride: The carboxylic acid is then activated, typically by treatment with thionyl chloride or oxalyl chloride, to form the more reactive acyl chloride.
Amidation: The acyl chloride is subsequently reacted with ammonia or an ammonia equivalent to yield this compound.
Derivatization: The synthesized this compound is then used as a key intermediate. For example, in the synthesis of a BTK inhibitor, it might be coupled with another complex molecular fragment. This coupling reaction is a critical step that forms a key bond in the final active pharmaceutical ingredient.
The following table summarizes the key reactants and products in a representative, albeit generalized, synthetic pathway for a pharmaceutical intermediate derived from this compound.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 3,5-Difluoro-2-methoxybenzoic acid | Thionyl Chloride | 3,5-Difluoro-2-methoxybenzoyl chloride | Acyl chloride formation |
| 3,5-Difluoro-2-methoxybenzoyl chloride | Ammonia | This compound | Amidation |
| This compound | Heterocyclic Halide | N-Heterocyclic-3,5-difluoro-2-methoxybenzamide | Nucleophilic Substitution |
The utility of this compound extends beyond BTK inhibitors. The structural motif of a substituted benzamide is prevalent in a wide range of kinase inhibitors, including those targeting PI3K/mTOR and AKT. nih.govnih.gov The presence of the difluoro and methoxy substituents on the benzene ring can be fine-tuned to optimize the drug-like properties of the final compound, such as solubility, permeability, and metabolic stability.
Advanced Characterization and Computational Studies of Difluoro Methoxybenzamide Structures
Spectroscopic Characterization Techniques
A suite of spectroscopic methods is employed to probe the molecular structure of 3,5-Difluoro-2-methoxybenzamide, each providing unique insights into its constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For aromatic compounds like this compound, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group.
¹³C NMR (Carbon-13 NMR): This method maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. In this compound, the carbons directly bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton and carbon signals that are directly bonded to each other (one-bond C-H coupling). columbia.edusdsu.edu This is a powerful tool for definitively assigning which protons are attached to which carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H coupling). columbia.edusdsu.edu This information is crucial for establishing the connectivity of different fragments within the molecule and confirming the substitution pattern on the benzene (B151609) ring. columbia.edu
Table 1: Representative NMR Data for Methoxybenzamide Analogs
| Compound | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 2-methoxybenzaldehyde | 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H) | 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8 rsc.org |
| 3-methoxybenzaldehyde | 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H) | 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4 rsc.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, characteristic absorption bands would be expected for:
N-H stretching of the primary amide group.
C=O stretching of the amide carbonyl group.
C-O stretching of the methoxy group.
C-F stretching from the fluorine substituents.
Aromatic C-H and C=C stretching .
The precise frequencies of these vibrations can be influenced by the electronic effects of the substituents and any intra- or intermolecular hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule. For this compound, the benzene ring and the carbonyl group constitute the primary chromophores. The electronic absorption spectrum is typically assigned to π→π* transitions. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio of the molecular ion to several decimal places, the exact molecular formula can be determined, confirming the presence of all atoms, including the fluorine and oxygen atoms, in their correct numbers. This is a critical step in the unambiguous identification of this compound.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into molecular properties. elixirpublishers.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. elixirpublishers.comnih.gov It is widely used to predict a variety of molecular properties with good accuracy.
Electronic Structure: DFT calculations can be used to determine the optimized molecular geometry of this compound, including bond lengths and angles. orientjchem.org It also provides information on the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and electronic transitions of the molecule. nih.gov
Vibrational Properties: A significant application of DFT is the calculation of theoretical vibrational frequencies. nih.gov By performing a frequency calculation on the optimized geometry, a theoretical IR spectrum can be generated. nih.gov Comparing the calculated spectrum with the experimental FT-IR spectrum aids in the assignment of the observed vibrational bands to specific molecular motions. nih.govnih.gov A good correlation between the theoretical and experimental spectra provides strong evidence for the proposed molecular structure. nih.gov The B3LYP functional is a popular choice that often yields a good balance between computational cost and accuracy for predicting vibrational spectra. nih.govorientjchem.org
Conformational Analysis and Energy Landscapes (e.g., Dihedral Angle Analysis)
The three-dimensional structure and flexibility of a molecule are critical determinants of its interaction with biological targets. For this compound, conformational analysis is employed to understand the spatial arrangement of its atoms and the energy associated with different conformations. This analysis primarily revolves around the rotation of specific dihedral angles.
The key dihedral angles in this compound dictate the orientation of the methoxy and benzamide (B126) groups relative to the difluorinated phenyl ring. The rotation around the C2-O (methoxy) bond and the C1-C(O) (amide) bond are of particular importance. Computational methods, such as Density Functional Theory (DFT), are used to systematically rotate these bonds and calculate the corresponding energy, generating a potential energy surface (PES). researchgate.net The minima on this surface represent the most stable, low-energy conformations of the molecule.
For instance, the planarity of the amide group with respect to the phenyl ring is a crucial factor. The presence of the ortho-methoxy group can induce steric hindrance, potentially forcing the amide group out of the plane of the phenyl ring. This twisting is defined by the dihedral angle between the plane of the ring and the plane of the amide group. Similarly, the orientation of the methoxy group's methyl substituent relative to the ring is analyzed. The fluorine atoms at positions 3 and 5 also influence the electronic environment and can engage in intramolecular interactions, further defining the conformational preferences.
A multidimensional conformational analysis would explore the energy landscape by varying the key dihedral angles simultaneously. nih.gov The results of such an analysis identify the global minimum energy conformation as well as other low-energy conformers that might be biologically relevant. The absence of imaginary frequencies in the calculated vibrational spectra for these structures confirms them as true local minima on the potential energy surface. nih.gov
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atom Sequence | Description |
|---|---|---|
| Φ (phi) | O=C-C1-C2 | Defines the orientation of the amide group relative to the phenyl ring. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color spectrum.
In the case of this compound, the MEP map is characterized by distinct regions of positive, negative, and neutral potential.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, strong negative potentials are expected around the oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the oxygen of the methoxy group and the two fluorine atoms. These electronegative atoms create electron-rich zones. researchgate.netnih.gov
Positive Regions (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the amide group (-NH2) are expected to be the most significant positive potential sites, making them potential hydrogen bond donors. uni-muenchen.de
Neutral Regions (Green): The aromatic ring's carbon framework generally represents a region of more neutral potential, though influenced by its substituents.
The MEP map provides critical insights into the molecule's intermolecular interaction patterns. The negative potential sites near the carbonyl oxygen and fluorine atoms suggest they can act as hydrogen bond acceptors, while the positive potential on the amide hydrogens highlights their role as hydrogen bond donors. This information is invaluable for understanding how the molecule might bind to a biological receptor. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. youtube.com It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy level indicates a greater tendency to donate electrons. pku.edu.cn
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater capacity to accept electrons. pku.edu.cn
The HOMO-LUMO energy gap (ΔE) is a crucial parameter derived from this analysis. It is an indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net
For this compound, the HOMO is likely to be distributed over the electron-rich methoxy-substituted phenyl ring, while the LUMO may be localized more towards the electron-withdrawing carbonyl group of the benzamide moiety. The presence of two electron-withdrawing fluorine atoms would be expected to lower both the HOMO and LUMO energy levels. taylorandfrancis.com A quantum chemical study on the related molecule 4-ethoxy-2,3-difluoro benzamide calculated a HOMO-LUMO gap, which provides a reference for the expected electronic behavior of this compound. researchgate.net
Table 2: Representative Frontier Molecular Orbital Data
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamide derivatives, 3D-QSAR models are often developed to guide the design of new compounds with enhanced potency. nih.govunair.ac.id
The process involves several steps:
Dataset Selection: A series of benzamide derivatives with known biological activities (e.g., inhibitory concentrations, IC50) is compiled.
Molecular Descriptors: For each molecule in the series, various physicochemical, electronic, and structural descriptors are calculated. These can include steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., LogP), and topological parameters. nih.govjppres.com
Model Development: Statistical techniques, such as multiple linear regression or partial least squares, are used to generate an equation that links the descriptors (independent variables) to the biological activity (dependent variable). jppres.com
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the Fisher ratio (F). nih.gov A high q² value (typically > 0.5) indicates a model with good predictive ability.
For benzamide derivatives, QSAR studies have shown that factors like hydrophobicity, hydrogen bond donating/accepting capacity, and the presence of electron-withdrawing groups can be crucial for activity. nih.gov For example, a QSAR model for aminophenyl benzamides as HDAC inhibitors revealed that hydrophobic character and hydrogen bond donating groups positively contributed to inhibitory potency. nih.gov A similar model developed for this compound analogues could identify the key structural features required for a specific biological activity, providing a roadmap for optimizing lead compounds. unair.ac.idjppres.com
Table 3: Statistical Parameters in QSAR Model Validation
| Parameter | Description | Indication of a Good Model |
|---|---|---|
| n | Number of compounds in the dataset | A sufficiently large and diverse set. |
| R² | Correlation Coefficient | Value close to 1.0 indicates a strong fit of the model to the training data. nih.gov |
| q² | Cross-validated Correlation Coefficient | Value > 0.5 indicates good internal predictive ability. nih.gov |
| F | Fisher's F-test value | High value indicates a statistically significant regression model. nih.gov |
Structure Activity Relationship Sar and Molecular Recognition Mechanisms
Conformational Analysis and its Impact on Ligand-Target Interactions
The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For 3,5-Difluoro-2-methoxybenzamide, the interplay of its substituents governs its preferred conformation and, consequently, its interaction with receptors.
The incorporation of fluorine atoms into organic molecules can significantly alter their properties. nih.gov Fluorine's high electronegativity and small size can influence molecular conformation, metabolic stability, and binding affinity. nih.govresearchgate.net In the context of benzamides, fluorination, particularly at the ortho position, has been shown to suppress disorder in molecular crystals, suggesting that it helps to lock the molecule into a more defined conformation. acs.org This restriction of rotational freedom can be advantageous in drug design, as it reduces the entropic penalty of binding to a target. nih.gov The introduction of fluorine can lead to a more planar and rigid structure, which can be crucial for effective binding to a receptor's active site.
Intramolecular hydrogen bonds (IMHBs) play a significant role in defining the conformational preferences of molecules. In ortho-substituted benzamides, an IMHB can form between the amide proton (N-H) and a substituent on the phenyl ring. nih.gov While fluorine is a weak hydrogen bond acceptor, studies have shown that in certain contexts, a weak N-H···F hydrogen bond can exist. ucla.edu More significantly, in a molecule like this compound, the presence of the ortho-methoxy group is more likely to dominate the conformational landscape. The oxygen of the methoxy (B1213986) group is a much stronger hydrogen bond acceptor than fluorine. nih.gov This results in a strong N-H···O intramolecular hydrogen bond, which significantly restricts the rotation around the aryl-carbonyl bond and promotes a more planar conformation. nih.gov The presence of this IMHB pre-organizes the molecule into a specific conformation that may be favorable for binding to its biological target.
Key Pharmacophoric Features for Biological Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the carboxamide, fluorine, and methoxy groups are all critical components of its pharmacophore.
The position of fluorine atoms on the benzamide (B126) ring is a critical determinant of biological activity. nih.gov A 2,6-difluoro substitution pattern, for instance, has been shown to enhance the inhibitory activity of some compounds against certain kinases. nih.gov This is often attributed to the ortho-fluorine atoms inducing a specific twisted conformation of the phenyl ring, which may be optimal for fitting into a particular binding pocket.
Table 1: Comparison of Difluoro-Benzamide Motifs and Their Potential Impact
| Feature | 2,6-Difluoro Motif | 3,5-Difluoro Motif |
| Primary Steric Impact | Forces a twisted conformation of the phenyl ring. | Less direct steric hindrance to the carboxamide group. |
| Primary Electronic Impact | Inductive electron withdrawal, potential for IMHB. | Strong inductive electron withdrawal from the ring. |
| Commonly Associated Activity | Potent enzyme inhibition (e.g., kinases). nih.gov | Modulates overall electronic character for receptor binding. |
The methoxy group, particularly at the ortho position, is a key feature in many biologically active molecules. nih.gov Its influence is multifaceted, contributing to both the steric and electronic properties of the compound. As previously discussed, the oxygen atom of the methoxy group is a potent hydrogen bond acceptor, leading to the formation of a strong intramolecular hydrogen bond with the amide proton. nih.gov This interaction significantly rigidifies the molecule.
Furthermore, the methoxy group can modulate the lipophilicity of the molecule, which affects its ability to cross cell membranes. nih.gov It can also participate in favorable interactions within a receptor's binding site, either through hydrogen bonding or van der Waals forces. drughunter.com The steric bulk of the methoxy group can also play a role in orienting the molecule within the binding pocket, ensuring a productive binding mode. Studies on various benzamide derivatives have shown that the presence and position of methoxy groups can significantly impact their biological activities, such as antioxidant or antiproliferative effects. nih.govacs.org
Table 2: Summary of Substituent Effects on this compound
| Substituent | Position | Key Roles in SAR |
| Carboxamide | - | Hydrogen bond donor/acceptor, structural anchor. nih.govjocpr.com |
| Fluorine | 3, 5 | Electron withdrawal, modulates pKa and ring electronics. |
| Methoxy | 2 | Forms strong IMHB, restricts conformation, potential receptor interactions. nih.govnih.gov |
In Silico Analysis of this compound: Acknowledgment of Data Unavailability
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the computational analysis of the chemical compound this compound. Despite targeted searches for molecular docking simulations, molecular dynamics studies, and analyses of its interaction with proteins, no specific research detailing these aspects for this particular compound could be located.
The exploration of a compound's structure-activity relationship (SAR) and its molecular recognition mechanisms is fundamental in modern drug discovery and development. Computational methods such as molecular docking and molecular dynamics simulations are pivotal in predicting how a ligand, such as this compound, might interact with biological targets at a molecular level. These techniques are instrumental in identifying potential binding sites, assessing the stability of the ligand-protein complex, and elucidating the nature of the chemical interactions that drive binding, including hydrophobic contacts and hydrogen bond networks.
However, for this compound, specific data relating to the following key computational analyses are not present in the accessible scientific record:
Computational Modeling of Ligand-Protein Binding
Analysis of Hydrophobic Interactions and Hydrogen Bonding Networks:Consequently, without docking or MD simulation data, there is no available analysis of the specific hydrophobic interactions and hydrogen bonding networks that this compound might form within a protein's binding pocket.
This absence of information precludes the generation of a detailed, evidence-based article on the computational modeling of ligand-protein binding for this compound as per the requested structure. While research exists for structurally related compounds, the strict focus on this compound cannot be fulfilled with the current state of public scientific knowledge. Further empirical and computational research is required to characterize the molecular interactions and potential biological activity of this specific compound.
Biological Target Engagement and Mechanistic Investigations
Interaction with Filamentous Temperature-Sensitive Protein Z (FtsZ)
Research into benzamide (B126) derivatives has identified FtsZ as their primary cellular target. The specific compound, 3,5-Difluoro-2-methoxybenzamide, is a structural analog of a key fragment found in more complex and potent FtsZ inhibitors. Its interactions are therefore studied to understand the fundamental requirements for binding and activity.
FtsZ as an Essential Bacterial Cell Division Protein
Filamentous temperature-sensitive protein Z (FtsZ) is a homolog of eukaryotic tubulin and is a cornerstone of the bacterial cell division process. nih.govnih.gov It is one of the first proteins to move to the future division site, where it assembles into a dynamic, ring-like structure known as the Z-ring. nih.govnih.gov This Z-ring acts as a scaffold, recruiting a multitude of other proteins that form the divisome, the complex machinery responsible for synthesizing the new cell septum and ultimately splitting the cell into two daughter cells. nih.govmdpi.com
The essential and highly conserved nature of FtsZ across many bacterial species makes it an attractive target for the development of new antibiotics. mdpi.comresearchgate.netnih.gov Inhibiting the function of FtsZ disrupts the entire cell division cascade, leading to filamentation of the bacteria and eventual cell death, providing a mechanism of action distinct from many conventional antibiotics. nih.gov
Mechanism of FtsZ Polymerization Inhibition
The mechanism by which benzamide compounds affect FtsZ function is not through direct inhibition of monomer polymerization in the classical sense. Instead of preventing the assembly of FtsZ protofilaments, these compounds, including the core 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) moiety found in the potent inhibitor PC190723, act by stabilizing the polymeric form of FtsZ. nih.govfrontiersin.org This stabilization effectively freezes the dynamic nature of the Z-ring. Normal cell division requires the Z-ring to be highly dynamic, constantly assembling and disassembling (a process known as treadmilling) to facilitate constriction. nih.gov By locking the FtsZ filaments into an overly stable state, the compound inhibits the functional cycle of the Z-ring, thereby halting cell division. nih.govfrontiersin.org This mode of action is analogous to the anticancer drug Taxol, which stabilizes microtubules and prevents their dynamic instability required for mitosis. nih.gov
Binding to Allosteric Pockets of FtsZ
This allosteric site is considered a more advantageous target than the highly conserved GTP-binding site because it has less similarity to the corresponding site in eukaryotic tubulin, potentially leading to greater selectivity and fewer off-target effects in humans. nih.gov
Modulation of FtsZ GTPase Activity
The assembly and disassembly of the FtsZ polymer are regulated by the hydrolysis of guanosine (B1672433) triphosphate (GTP) to guanosine diphosphate (B83284) (GDP). FtsZ monomers bound to GTP are assembly-competent, while GTP hydrolysis to GDP promotes a conformational change that favors disassembly. nih.gov The potent inhibitor PC190723, which contains the difluoro-methoxybenzamide core structure, has been shown to inhibit the GTPase activity of FtsZ. nih.gov By binding to the allosteric site on the FtsZ polymer, the compound stabilizes the assembled state and reduces the rate of GTP hydrolysis, further contributing to the lack of Z-ring dynamics and preventing cell division. nih.gov
FtsZ Polymer Stabilization and Z-Ring Disruption
The primary mechanism of action for this class of compounds is the stabilization of FtsZ polymers. nih.govnih.gov In vitro studies demonstrate that in the presence of these molecules, FtsZ assembly is enhanced, leading to the formation of stabilized filaments and bundles. nih.gov This hyper-stabilization is the direct cause of Z-ring disruption in living bacteria. A functional Z-ring must be able to constrict, a process that relies on the dynamic turnover of its FtsZ subunits. By creating static, non-functional FtsZ assemblies, the compound effectively prevents the Z-ring from performing its constrictive role, thereby blocking cytokinesis. researchgate.netnih.govfrontiersin.org
Insights from Co-crystallized Ligand-Protein Complexes
X-ray crystallography has provided atomic-level details of how benzamide inhibitors interact with FtsZ. High-resolution crystal structures of Staphylococcus aureus FtsZ (SaFtsZ) in complex with PC190723 (containing the 2,6-difluoro-3-methoxybenzamide moiety) have been determined. nih.govmdpi.comnih.gov These structures confirm that the inhibitor binds within the allosteric inter-domain cleft. nih.gov
A key finding from these co-crystal structures is that the difluorobenzamide ring adopts a non-planar conformation within the binding pocket. nih.gov This specific orientation allows for critical interactions with key amino acid residues. Molecular docking and structural analysis highlight several interactions:
Hydrophobic Interactions : The difluoroaromatic ring engages in strong hydrophobic interactions with residues such as Val203 and Val297. nih.gov
Hydrogen Bonds : The carboxamide group is essential for activity, forming crucial hydrogen bonds with the backbone of residues like Val207, Leu209, and Asn263. nih.gov
These detailed structural insights are invaluable for understanding the structure-activity relationship and for the rational design of new, more potent FtsZ inhibitors based on the difluorobenzamide scaffold. nih.gov
Other Potential Biological Targets and Pathways (if applicable to this class of compounds)
While the primary therapeutic focus for this class of benzamides has recently been on CRBN modulation for targeted protein degradation, related structures have demonstrated activity against other significant biological targets. Specifically, the compound 2,6-difluoro-3-methoxybenzamide, a structural isomer of the titular compound, has been identified as an inhibitor of the bacterial protein Filamentous temperature-sensitive protein Z (FtsZ). nih.gov
FtsZ is an essential protein in bacterial cell division, making it a key target for the development of new antibiotics. nih.gov Studies have shown that 2,6-difluoro-3-methoxybenzamide is a more potent antibacterial agent against Staphylococcus aureus than its non-fluorinated analog, 3-methoxybenzamide. nih.gov Molecular docking studies indicate that the difluoro-aromatic ring of the compound engages in critical hydrophobic interactions within an allosteric binding site on FtsZ, and that the fluorine atoms induce a non-planar conformation that is favorable for this binding. nih.gov This activity highlights a distinct therapeutic potential for difluoro-methoxybenzamide scaffolds beyond CRBN-mediated applications.
| Compound Class | Biological Target | Biological Effect | Therapeutic Implication |
|---|---|---|---|
| Benzamide Derivatives | Cereblon (CRBN) | Binds to CRBN E3 ligase | Targeted Protein Degradation (PROTACs/Molecular Glues) |
| 2,6-difluoro-3-methoxybenzamide | FtsZ | Inhibition of FtsZ polymerization | Antibacterial Agent |
Applications As Chemical Probes and Advanced Research Frontiers
Development of Fluorescent Probes for Target Engagement Studies
The development of fluorescent probes is crucial for visualizing and quantifying the interaction of small molecules with their biological targets in living systems. While direct examples of fluorescent probes based on the 3,5-difluoro-2-methoxybenzamide scaffold are not yet widespread in the literature, the broader benzamide (B126) and difluorobenzamide structures serve as versatile platforms for designing such tools. These probes are instrumental in target engagement studies, which confirm the direct binding of a ligand to its intended protein and help establish a correlation between target occupancy and cellular response.
The general design of a fluorescent probe involves conjugating a fluorophore to the ligand of interest—in this case, a derivative of this compound. The choice of fluorophore is critical and is often tailored to the specific application, with considerations for properties like excitation and emission wavelengths, quantum yield, and photostability. Near-infrared (NIR) probes are particularly valuable for in vivo imaging due to deeper tissue penetration and lower autofluorescence.
For instance, N, O-coordinated organo-difluoroboron probes have been successfully developed as fluorescent probes for detecting biomarkers like β-amyloid plaques and Tau tangles, which are implicated in Alzheimer's disease. This demonstrates the utility of the difluoro moiety in constructing effective imaging agents. The principles from such studies can be applied to the this compound scaffold to create novel probes for a variety of biological targets.
Table 1: Properties of a Representative Near-Infrared Fluorescent Probe
| Property | Value | Reference |
| Maximum Emission | 716 nm in PBS | |
| Quantum Yield | 61.4% in CH2Cl2 | |
| Affinity for Aβ1-42 (Kd) | 23.64 ± 1.08 nM | |
| Affinity for Tau (K18) aggregates (Kd) | 26.38 ± 1.29 nM | |
| Initial Brain Uptake (in mice) | 11.57% ID/g at 2 min |
Rational Design of Derivatives with Modulated Activities
The this compound scaffold provides a robust framework for the rational design of molecules with fine-tuned biological activities. The fluorine atoms can significantly influence the conformation and electronic properties of the molecule, which in turn affects its binding affinity and selectivity for a target protein.
A notable example of rational design involving a related scaffold is the development of 2,6-difluorobenzamide derivatives as allosteric inhibitors of the bacterial cell division protein FtsZ. Conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) revealed that the fluorine atoms induce a non-planar conformation, which is favorable for binding to an allosteric pocket on FtsZ. This insight into the role of the difluoro substitution can guide the design of this compound derivatives with optimized activity against various targets.
Structure-activity relationship (SAR) studies are a cornerstone of rational drug design. By systematically modifying the substituents on the benzamide ring and the amide group, researchers can explore the chemical space around the core scaffold to identify derivatives with improved potency and other desirable properties. For example, in the development of glucokinase activators based on a 3,5-disubstituted benzamide core, modifications were made to uncouple potency from hydrophobicity, leading to compounds with good oral availability and robust glucose-lowering effects in diabetic models.
Strategies for Enhancing On-Target Selectivity
Achieving high on-target selectivity is a critical challenge in drug discovery, as off-target interactions can lead to undesirable side effects. The this compound scaffold offers several avenues for improving selectivity.
One powerful strategy is to exploit the principles of atropisomerism . Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In some cases, one atropisomer may bind to the desired target with high affinity, while the other is responsible for off-target effects. By designing and synthesizing conformationally stable atropisomers of difluoro-methoxybenzamide derivatives, it may be possible to isolate the isomer with the desired selectivity profile.
Another approach involves the optimization of electrostatic interactions and protein flexibility . The fluorine atoms in the this compound scaffold can engage in specific interactions, such as hydrogen bonds and halogen bonds, with the target protein. By carefully designing derivatives that maximize these favorable interactions with the on-target protein while minimizing interactions with off-target proteins, selectivity can be significantly enhanced. For instance, targeting specific amino acid residues that differ between related proteins can be a key strategy for achieving isoform selectivity.
Furthermore, the principles of covalent inhibition can be applied. By incorporating a reactive group into the this compound scaffold that can form a covalent bond with a specific residue on the target protein, a high degree of selectivity and prolonged duration of action can be achieved.
Future Directions in the Study of Difluoro-methoxybenzamide Scaffolds
The this compound scaffold holds considerable promise for future applications in medicinal chemistry and chemical biology. The continued exploration of this chemical space is likely to yield novel compounds with important biological activities.
Future research will likely focus on:
Expansion of the chemical space: Synthesizing and screening libraries of this compound derivatives against a wide range of biological targets will be crucial for identifying new lead compounds.
Development of novel chemical probes: The design and synthesis of more sophisticated fluorescent, photoaffinity, and other chemical probes based on this scaffold will enable deeper investigations into complex biological processes.
Application in targeted protein degradation: The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) to selectively degrade disease-causing proteins.
Integration with computational methods: The use of computational modeling and machine learning will accelerate the design and optimization of difluoro-methoxybenzamide derivatives with desired properties.
Exploration of new therapeutic areas: While initial studies may focus on established targets, the unique properties of this scaffold may make it suitable for addressing novel and challenging therapeutic targets.
The versatility of the difluoro-methoxybenzamide scaffold, combined with advancing technologies in chemical synthesis and biological screening, positions it as a valuable tool for the development of the next generation of chemical probes and therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
